molecular formula C16H11N3O2S2 B277594 N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B277594
M. Wt: 341.4 g/mol
InChI Key: AVKIBRBUEDWRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as Compound 1, is a synthetic compound that has shown potential in various scientific research applications. The compound's unique chemical structure has sparked interest in its potential therapeutic uses and mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 is not fully understood, but studies have provided some insights into its mode of action. It has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell growth and inflammation. N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammatory cells, it inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In animal models, N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been shown to reduce tumor growth and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 in lab experiments include its high purity, quality, and reproducibility. Its unique chemical structure also makes it a valuable tool in studying the mechanism of action of various enzymes and proteins. However, one of the limitations of using N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1. One of the primary areas of interest is its potential use in combination therapy with other anti-cancer drugs. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 can enhance the efficacy of other anti-cancer drugs, leading to better treatment outcomes.
Another area of future research is the development of more potent and selective analogs of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1. The optimization of the synthesis method and chemical modifications of the compound may lead to the development of more potent and selective compounds with fewer side effects.
Conclusion
In conclusion, N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide, or N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1, is a synthetic compound with potential therapeutic uses in various scientific research applications. Its unique chemical structure and mechanism of action have sparked interest in its potential use in cancer and inflammation treatment. The synthesis method for N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been optimized to yield high purity and quality of the final product. While there are limitations to its use in lab experiments, there are several future directions for the study of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1, including its potential use in combination therapy and the development of more potent and selective analogs.

Synthesis Methods

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-phenyl-1,3-thiazole-2-amine and 1,2-benzisothiazol-3-amine. The two starting materials undergo a condensation reaction to form N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 2, which is then oxidized with hydrogen peroxide to produce N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1. The synthesis method for N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been optimized to yield high purity and quality of the final product.

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been studied for its potential therapeutic uses in various scientific research applications. One of the primary areas of interest is its anti-cancer properties. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has also been studied for its anti-inflammatory properties. Inflammation is a common factor in many diseases, and compounds that can reduce inflammation have potential therapeutic uses. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various disease models.

properties

Product Name

N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

1,1-dioxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H11N3O2S2/c20-23(21)14-9-5-4-8-12(14)15(19-23)18-16-17-13(10-22-16)11-6-2-1-3-7-11/h1-10H,(H,17,18,19)

InChI Key

AVKIBRBUEDWRFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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